

Chebulagic Acid: A Promising Agent Against Drug-Resistant Cancers

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Compound of Interest

Compound Name: *Chebulagic Acid*

Cat. No.: *B1662235*

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A detailed comparison of the efficacy of **Chebulagic Acid** in chemoresistant cancer cell lines, highlighting its potential as a standalone or synergistic therapeutic agent.

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[City, State] – [Date] – In the ongoing battle against cancer, drug resistance remains a significant hurdle, often leading to treatment failure and disease relapse. Researchers are increasingly turning to natural compounds for novel therapeutic strategies. **Chebulagic Acid** (CA), a bioactive compound extracted from the fruit of *Terminalia chebula*, is emerging as a potent anticancer agent with demonstrated efficacy in various drug-resistant cancer cell lines. This guide provides a comprehensive overview of the experimental evidence supporting the use of **Chebulagic Acid**, its mechanism of action, and a comparison with other therapeutic alternatives, tailored for researchers, scientists, and drug development professionals.

Efficacy of Chebulagic Acid in Drug-Resistant Cancer Cell Lines

Chebulagic Acid has shown significant growth-inhibitory effects across a spectrum of cancer cell lines, including those known for their resistance to conventional chemotherapy.

Table 1: Growth Inhibitory (GI50) Concentration of Chebulagic Acid in Various Cancer Cell Lines

Cell Line	Cancer Type	GI50 (μM)	Citation
HCT-15	Colon Carcinoma	20.3 ± 0.23	
COLO-205	Colon Carcinoma	18.0 ± 0.22	
MDA-MB-231	Breast Adenocarcinoma	26.2 ± 0.47	
DU-145	Prostate Carcinoma	28.54 ± 0.39	
K562	Chronic Myelogenous Leukemia	30.66 ± 0.36	
MKN1	Gastric Adenocarcinoma	12.00	[1]
NUGC3	Gastric Adenocarcinoma	28.41	[1]
Y79	Retinoblastoma	~50	[2]

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Synergistic Effects with Conventional Chemotherapy

One of the most promising aspects of **Chebulagic Acid** is its ability to enhance the efficacy of existing chemotherapy drugs, particularly in drug-resistant cells. A notable example is its synergy with doxorubicin in hepatocellular carcinoma (HepG2) cells, which are known to exhibit multidrug resistance.

Table 2: Synergistic Efficacy of Chebulagic Acid with Doxorubicin in HepG2 Cells

Treatment	Effect	Fold-Increase in Cytotoxicity	Interaction	Citation
Chebulagic Acid + Doxorubicin	Enhanced cytotoxicity in HepG2 cells	20-fold	Strong Synergism (via Combination Index)	

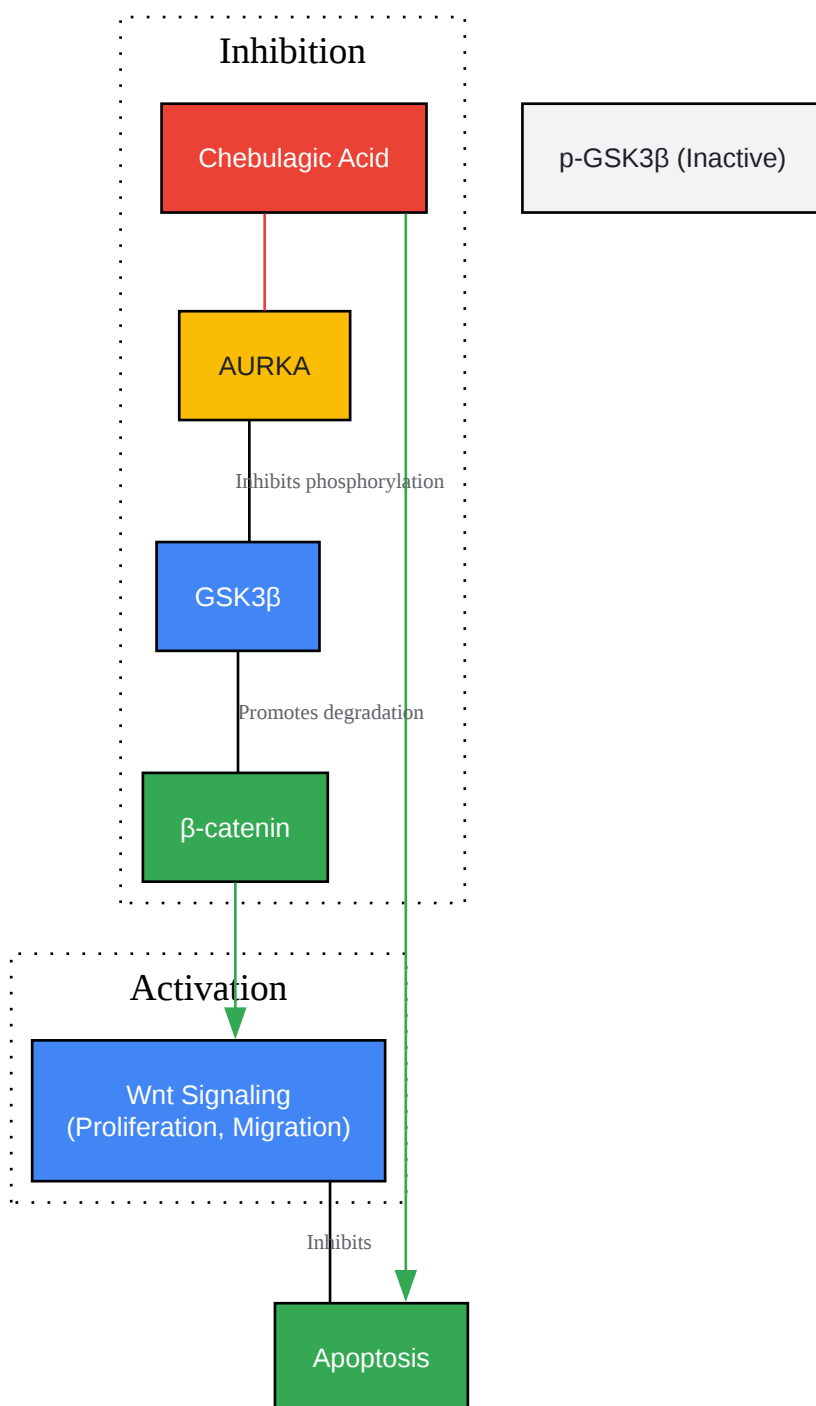
This synergistic effect is largely attributed to **Chebulagic Acid**'s ability to downregulate the expression of Multidrug Resistance Protein 1 (MDR1), a key transporter responsible for pumping chemotherapy drugs out of cancer cells.

Mechanism of Action: Targeting Key Signaling Pathways

Chebulagic Acid exerts its anticancer effects by modulating multiple signaling pathways that are crucial for cancer cell survival, proliferation, and drug resistance.

Inhibition of the AURKA/ β -catenin/Wnt Signaling Pathway

The Aurora A kinase (AURKA)/ β -catenin/Wnt signaling pathway is frequently overactivated in many cancers, promoting tumor growth and resistance to therapy. **Chebulagic Acid** has been shown to inhibit this pathway in gastric cancer cells.[\[1\]](#)

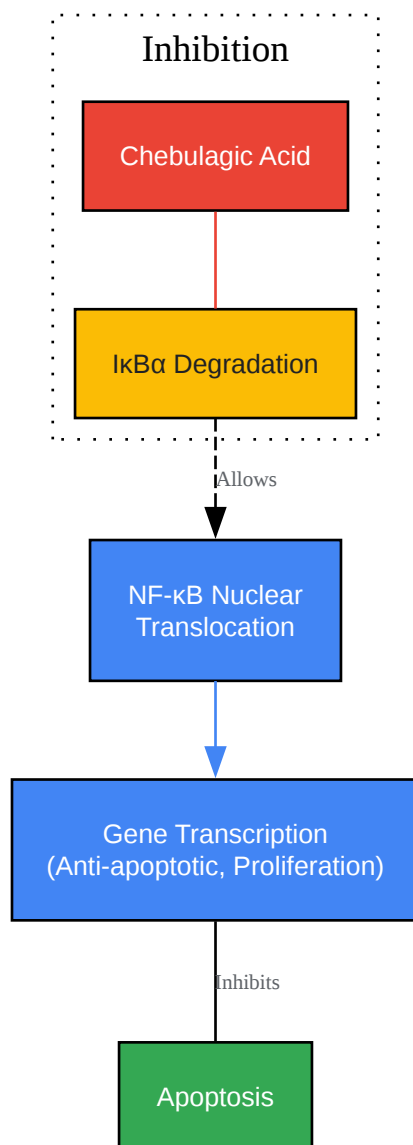


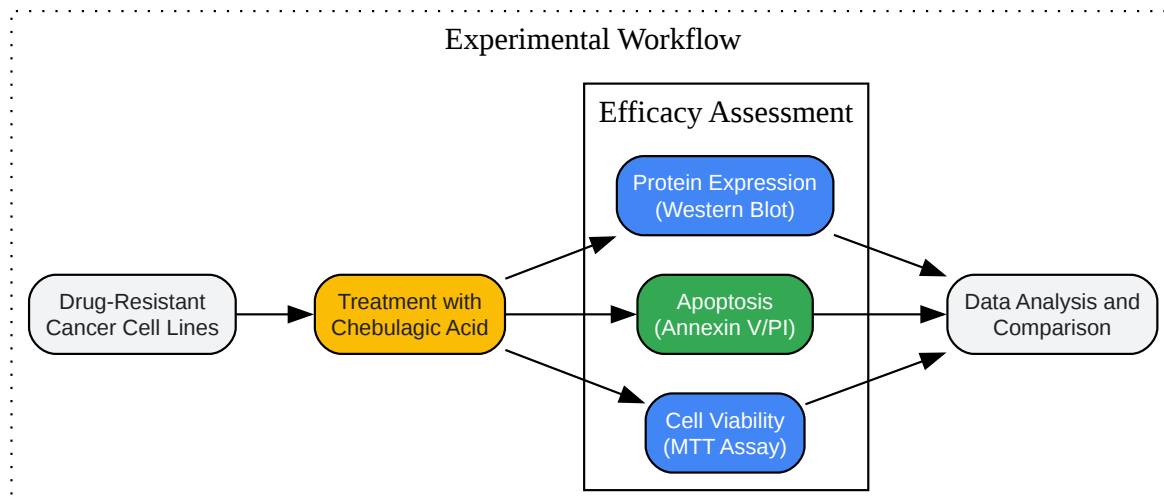
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Chebulagic Acid inhibits the AURKA/β-catenin/Wnt pathway.

Modulation of the NF-κB Pathway

The NF- κ B signaling pathway plays a critical role in inflammation, cell survival, and chemoresistance. **Chebulagic Acid** has been demonstrated to inhibit the activation of NF- κ B, thereby promoting apoptosis in cancer cells.





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References

- 1. Chebulagic acid suppresses gastric cancer by inhibiting the AURKA/ β -catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chebulagic acid from Terminalia chebula causes G1 arrest, inhibits NF κ B and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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